Cas no 5241-10-1 (2'-Deoxy-5-Methylcytidine Hci)
2'-Deoxy-5-Methylcytidine Hci Chemical and Physical Properties
Names and Identifiers
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- 2''-DEOXY-5-METHYLCYTIDINE HYDROCHLORIDE
- 2'-DEOXY-5-METHYLCYTIDINE HCI
- Cytidine,2'-deoxy-5-methyl-,monohydrochloride
- 5-methyl-2'-deoxycytidine hydrochloride
- SCHEMBL5709926
- 2'-deoxy-5-methylcytidine hcl
- 5241-10-1
- 2'-Deoxy-5-methylcytidine hydrochloride
- Cytidine, 2'-deoxy-5-methyl-, monohydrochloride
- DTXSID40200426
- 2'-Deoxy-5-Methylcytidine Hci
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- Inchi: 1S/C10H15N3O4.ClH/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8;/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16);1H/t6-,7+,8+;/m0./s1
- InChI Key: JGHJNZSDZNWYMP-HNPMAXIBSA-N
- SMILES: Cl.O1[C@H](CO)[C@H](C[C@@H]1N1C(N=C(C(C)=C1)N)=O)O
Computed Properties
- Exact Mass: 277.08300
- Monoisotopic Mass: 277.0829337g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 393
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 108Ų
Experimental Properties
- PSA: 110.60000
- LogP: 0.15780
2'-Deoxy-5-Methylcytidine Hci Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D242703-10mg |
2'-Deoxy-5-Methylcytidine Hci |
5241-10-1 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D242703-50mg |
2'-Deoxy-5-Methylcytidine Hci |
5241-10-1 | 50mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D242703-100mg |
2'-Deoxy-5-Methylcytidine Hci |
5241-10-1 | 100mg |
$ 95.00 | 2022-06-05 |
2'-Deoxy-5-Methylcytidine Hci Suppliers
2'-Deoxy-5-Methylcytidine Hci Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Additional information on 2'-Deoxy-5-Methylcytidine Hci
Introduction to 2'-Deoxy-5-Methylcytidine Hci (CAS No: 5241-10-1)
2'-Deoxy-5-Methylcytidine Hci, with the chemical formula C₉H₁₃N₃O₄ and CAS number 5241-10-1, is a significant nucleoside analog that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound is a derivative of cytidine, featuring a modified sugar moiety and a methyl group at the 5-position, which imparts unique biochemical properties making it valuable for various therapeutic applications.
The structural modification of 2'-Deoxy-5-Methylcytidine Hci enhances its stability and bioavailability, making it an attractive candidate for drug development. The absence of a hydroxyl group at the 2' position (as opposed to cytidine) prevents phosphorylation by deoxycytidine kinase, thereby extending its half-life in biological systems. This characteristic is particularly advantageous for prolonged therapeutic effects.
Recent advancements in nucleoside-based therapies have highlighted the potential of 2'-Deoxy-5-Methylcytidine Hci in treating a range of diseases, including cancer, viral infections, and neurodegenerative disorders. Its ability to mimic natural nucleosides while exhibiting distinct pharmacological properties has positioned it as a promising candidate for further clinical investigation.
In the realm of oncology, 2'-Deoxy-5-Methylcytidine Hci has shown promise as an anti-cancer agent. Studies have demonstrated its efficacy in inhibiting DNA replication in rapidly dividing cancer cells by integrating into DNA strands and causing chain termination. This mechanism of action is particularly effective against tumors with high rates of proliferation. Furthermore, preclinical trials have indicated that 2'-Deoxy-5-Methylcytidine Hci can induce apoptosis in cancer cells while sparing healthy tissues, suggesting a favorable therapeutic index.
The compound's potential in antiviral applications is equally compelling. Research has shown that 2'-Deoxy-5-Methylcytidine Hci can inhibit viral replication by interfering with viral polymerase enzymes. This interference disrupts the synthesis of viral DNA or RNA, effectively limiting viral spread. Notably, its structural similarity to natural nucleosides allows it to be incorporated into viral genetic material, leading to the production of non-functional virions.
Neurodegenerative diseases represent another area where 2'-Deoxy-5-Methylcytidine Hci holds significant promise. Emerging research suggests that this compound may protect against neurotoxicity by modulating gene expression and enhancing synaptic plasticity. In models of Alzheimer's disease and Parkinson's disease, 2'-Deoxy-5-Methylcytidine Hci has been shown to reduce oxidative stress and inflammation, key pathological features associated with these conditions. These findings open new avenues for developing treatments that could slow disease progression and improve cognitive function.
The synthesis and characterization of 2'-Deoxy-5-Methylcytidine Hci (CAS No: 5241-10-1) involve sophisticated chemical methodologies that ensure high purity and yield. Advanced techniques such as solid-phase synthesis and enzymatic catalysis have been employed to optimize production processes. The compound's stability under various storage conditions further enhances its practicality for clinical use.
Evaluation of 2'-Deoxy-5-Methylcytidine Hci in preclinical models has provided valuable insights into its pharmacokinetic profile. Studies indicate that the compound exhibits moderate solubility in aqueous solutions, facilitating its administration via multiple routes including oral and intravenous formulations. Additionally, its bioavailability remains relatively high across different species tested, suggesting broad applicability.
The safety profile of 2'-Deoxy-5-Methylcytidine Hci is another critical aspect that has been thoroughly investigated. Preliminary toxicology studies have revealed no significant adverse effects at therapeutic doses, although further long-term studies are warranted to fully assess its safety profile. The absence of notable toxicity makes it an appealing candidate for clinical translation.
Future directions in research on 2'-Deoxy-5-Methylcytidine Hci (CAS No: 5241-10-1) include exploring combination therapies with other drugs to enhance efficacy and reduce resistance development. Additionally, investigating novel delivery systems such as nanoparticles could improve targeted delivery and bioavailability. These efforts aim to maximize the therapeutic potential of this promising nucleoside analog.
In conclusion, 2'-Deoxy-5-Methylcytidine Hci represents a significant advancement in nucleoside-based drug development with diverse applications across oncology, virology, and neurology. Its unique structural features, coupled with promising preclinical results, position it as a cornerstone compound for future therapeutics. Continued research and clinical trials will further elucidate its full potential in addressing some of the most challenging diseases faced by humanity today.
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